N-(4-chlorobenzyl)but-3-ene-1-amine
Overview
Description
N-(4-chlorobenzyl)but-3-ene-1-amine, also known as N-CBBA, is a compound that has been studied extensively within scientific research. It is a derivative of an amino acid, and is commonly used in laboratory experiments.
Scientific Research Applications
Asymmetric Synthesis of Amines
N-(4-chlorobenzyl)but-3-ene-1-amine, similar to N-tert-Butanesulfinyl imines, plays a crucial role in the asymmetric synthesis of amines. These imines, derived from aldimines and ketimines, serve as versatile intermediates. They facilitate the synthesis of various enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and amino alcohols, enhancing the scope of asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Crystal Structure and Hydrogen Bonding Studies
Compounds like (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine, closely related to this compound, have been studied for their crystal structures. These studies provide insights into hydrogen bonding and π-π stacking interactions, which are fundamental in understanding molecular interactions and properties (Quiroga, Pantoja, Cobo, & Glidewell, 2013).
Detection of Aromatic Amines in Consumer Products
This compound, similar to other aromatic amines, can be detected in consumer products like hair dyes. The development of methodologies for detecting these amines is essential for consumer safety. Ionic liquids have been used to improve the separation and quantization of these amines, highlighting the importance of analytical chemistry in product safety (Lizier & Zanoni, 2012).
Synthesis of Unusual Heterocycles
Compounds structurally related to this compound are used in the synthesis of unusual heterocycles, which are crucial in medicinal chemistry and drug development. These syntheses contribute to the creation of novel compounds with potential therapeutic applications (Majumdar & Samanta, 2001).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]but-3-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h2,4-7,13H,1,3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIPVATEPYLKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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